molecular formula C15H10ClFN2OS B11492646 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11492646
M. Wt: 320.8 g/mol
InChI Key: FOXOGWNFYOAZFH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a chlorophenyl group and a fluoro-substituted benzothiazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Acylation Reaction: The resulting benzothiazole is then subjected to an acylation reaction with 2-(4-chlorophenyl)acetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the substituents introduced.

    Oxidation: Oxidized derivatives of the benzothiazole or phenyl rings.

    Reduction: Reduced forms of the compound, potentially altering the acetamide group.

    Hydrolysis: 2-(4-chlorophenyl)acetic acid and 6-fluoro-1,3-benzothiazol-2-amine.

Scientific Research Applications

2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the fluoro substituent, which may affect its biological activity.

    2-(4-fluorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide: Substituted with fluorine on the phenyl ring, potentially altering its properties.

    2-(4-chlorophenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Contains a chlorine substituent on the benzothiazole ring instead of fluorine.

Uniqueness

The presence of both chlorophenyl and fluoro-benzothiazole groups in 2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide makes it unique, potentially offering a distinct profile of biological activities and chemical reactivity compared to similar compounds. This dual substitution pattern can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-1-9(2-4-10)7-14(20)19-15-18-12-6-5-11(17)8-13(12)21-15/h1-6,8H,7H2,(H,18,19,20)

InChI Key

FOXOGWNFYOAZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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